molecular formula C12H17N3O3 B7932764 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide

Cat. No.: B7932764
M. Wt: 251.28 g/mol
InChI Key: COWXTTRMKRTODG-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is a chemical compound with the molecular formula C13H19N3O3 It is known for its unique structure, which includes an amino group, an isopropyl group, and a nitrobenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride, isopropylamine, and acetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as triethylamine or sodium hydroxide may be used to facilitate the reaction. Reagents like hydrochloric acid or sodium bicarbonate are employed to neutralize the reaction mixture.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, reduced amines, and other derivatives with modified functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropyl and amino groups may enhance the compound’s binding affinity to target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide: Similar structure but with a different position of the nitro group.

    2-Amino-N-isopropyl-N-(3-nitro-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-Amino-N-isopropyl-N-(3-nitro-benzyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXTTRMKRTODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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